molecular formula C18H22N4O3 B6701097 N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B6701097
M. Wt: 342.4 g/mol
InChI Key: WYAYRQOFXCVNLU-UHFFFAOYSA-N
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Description

N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a benzoyl group

Properties

IUPAC Name

N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12(23)20-18(2,3)17-19-15(25-21-17)14-10-7-11-22(14)16(24)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAYRQOFXCVNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The benzoyl group is introduced through coupling reactions, such as Friedel-Crafts acylation, using benzoyl chloride and a suitable catalyst.

    Final Assembly: The final compound is assembled by linking the pyrrolidine and oxadiazole rings through appropriate linkers, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: The compound may exhibit biological activity, making it a candidate for pharmacological studies.

    Materials Science: Its unique structure can be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[5-(1-benzoylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to its combination of a pyrrolidine ring, an oxadiazole ring, and a benzoyl group. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

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